1-(4-Phenoxyphenyl)ethan-1-amine hydrochloride
CAS No.: 55005-33-9
Cat. No.: VC13799063
Molecular Formula: C14H16ClNO
Molecular Weight: 249.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55005-33-9 |
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Molecular Formula | C14H16ClNO |
Molecular Weight | 249.73 g/mol |
IUPAC Name | 1-(4-phenoxyphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C14H15NO.ClH/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13;/h2-11H,15H2,1H3;1H |
Standard InChI Key | PCMZVOJIMQGBCW-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C(C=C1)OC2=CC=CC=C2)N.Cl |
Canonical SMILES | CC(C1=CC=C(C=C1)OC2=CC=CC=C2)N.Cl |
Introduction
Chemical Identity and Structural Features
Spectroscopic Characterization
While specific spectroscopic data (e.g., NMR, IR) for 1-(4-phenoxyphenyl)ethan-1-amine hydrochloride are absent in the available literature, inferences can be drawn from similar compounds. For instance:
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¹H NMR: Expected signals include aromatic protons (δ 6.8–7.5 ppm), methylene groups adjacent to the amine (δ 2.8–3.2 ppm), and NH₃⁺ resonances (broad, δ 5–8 ppm) .
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IR: Stretching vibrations for N-H (3250–3350 cm⁻¹), C-N (1250–1350 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) are anticipated.
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in water and polar organic solvents (e.g., methanol, DMSO). Stability studies suggest decomposition at temperatures >200°C, with hygroscopicity necessitating anhydrous storage .
Reactivity
The primary amine group participates in nucleophilic reactions, enabling:
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Acylation: Formation of amides with acyl chlorides.
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Schiff Base Synthesis: Condensation with aldehydes or ketones.
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Salt Metathesis: Exchange of the chloride counterion with other anions (e.g., sulfate, phosphate) .
Comparative Analysis with Structural Analogs
The following table contrasts 1-(4-phenoxyphenyl)ethan-1-amine hydrochloride with related compounds:
The phenoxy substituent in 1-(4-phenoxyphenyl)ethan-1-amine hydrochloride may enhance π-π stacking interactions compared to alkyl or biphenyl groups, potentially influencing receptor binding in biological systems.
Future Directions
Research priorities include:
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Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion.
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Toxicological Profiling: Establishing LD₅₀ values and chronic exposure effects.
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Structure-Activity Relationships (SAR): Modifying the phenoxy group to optimize bioactivity.
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